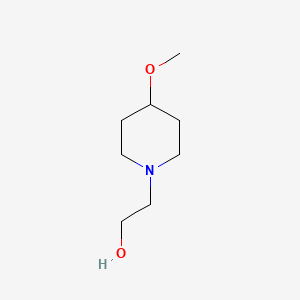
2-(4-Methoxypiperidin-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methoxypiperidin-1-yl)ethanol” is a chemical compound with the CAS Number: 1153435-48-3 . It has a molecular weight of 159.23 and its IUPAC name is 2-(4-methoxy-1-piperidinyl)ethanol . It is in liquid form .
Molecular Structure Analysis
The InChI code for “2-(4-Methoxypiperidin-1-yl)ethanol” is 1S/C8H17NO2/c1-11-8-2-4-9 (5-3-8)6-7-10/h8,10H,2-7H2,1H3 . This code represents the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “2-(4-Methoxypiperidin-1-yl)ethanol” were not found, it’s worth noting that piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“2-(4-Methoxypiperidin-1-yl)ethanol” is a liquid at room temperature . It has a molecular weight of 159.23 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Application in Oligoribonucleotide Synthesis
- Protecting Group for Oligoribonucleotide Synthesis: The compound 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) has been found to be suitable for the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis. It exhibits acid lability similar to that of the 4-methoxytetrahydropyran-4-yl (Mthp) protecting group under mild hydrolytic conditions. This suggests potential uses in the field of oligonucleotide synthesis, particularly where stability under certain conditions is required (Reese, Serafinowska, & Zappia, 1986).
Application in Polymer Science
- Protecting Group for Carboxylic Acids in Polymerization: 2-(Pyridin-2-yl)ethanol has been demonstrated as an effective protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization. This implies its potential application in polymer chemistry, especially for creating specific polymer structures (Elladiou & Patrickios, 2012).
Application in Pharmaceutical Chemistry
- Biocatalytic Production of Enantiopure Compounds: The compound (S)-1-(4-methoxyphenyl) ethanol, synthesized using Lactobacillus senmaizuke as a biocatalyst, shows significant potential in the production of drug intermediates. This application is vital for synthesizing enantiomerically pure compounds used in various pharmaceuticals (Kavi, Özdemir, Dertli, & Şahin, 2021).
Application in Catalysis
- Catalysis in Olefin Methoxycarbonylation: Palladium(II) complexes with (pyridyl)imine ligands, where similar structural moieties are involved, have shown effectiveness as catalysts for the methoxycarbonylation of olefins. This indicates the potential for related compounds in catalytic processes in industrial chemistry (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Application in Solvation Studies
- Role in Solvation Dynamics: The solvatochromic properties of 4-methoxy-N-methyl-1,8-naphthalimide in various solvents, including ethanol-water mixtures, demonstrate the influence of compounds with similar structures in solvation dynamics. This is important for understanding solute-solvent interactions in various chemical processes (Demets et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
While specific future directions for “2-(4-Methoxypiperidin-1-yl)ethanol” were not found, it’s worth noting that piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “2-(4-Methoxypiperidin-1-yl)ethanol” and similar compounds may have potential applications in these areas.
Propiedades
IUPAC Name |
2-(4-methoxypiperidin-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-8-2-4-9(5-3-8)6-7-10/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKFKSUZAWGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxypiperidin-1-yl)ethanol | |
CAS RN |
1153435-48-3 |
Source


|
| Record name | 2-(4-methoxy-piperidin-1-yl)-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzyloxy)sulfamoyl]benzoic acid](/img/structure/B2800661.png)
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2800662.png)
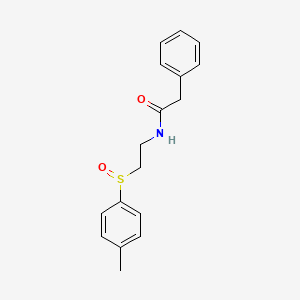

![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2800668.png)
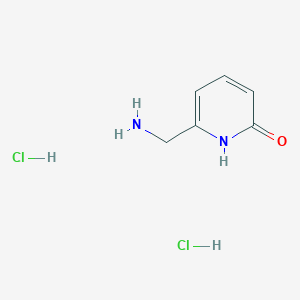
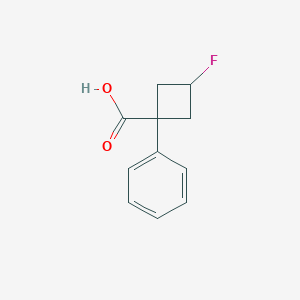
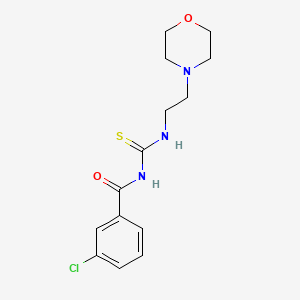
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]butanamide](/img/structure/B2800675.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2800676.png)
![7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2800677.png)
![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)